
tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate
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Overview
Description
tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a cyclobutyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate typically involves the reaction of a cyclobutyl derivative with a difluoromethylating agent, followed by the introduction of a tert-butyl carbamate group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to remove impurities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate
- tert-Butyl ((4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate
Uniqueness
tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct chemical properties compared to other similar compounds. The presence of the difluoromethyl group also enhances its reactivity and potential biological activity.
Properties
Molecular Formula |
C11H19F2NO2 |
---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
tert-butyl N-[[2-(difluoromethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C11H19F2NO2/c1-11(2,3)16-10(15)14-6-7-4-5-8(7)9(12)13/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
KLWKFROXBVXCQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1C(F)F |
Origin of Product |
United States |
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